Heptanal sodium bisulfite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

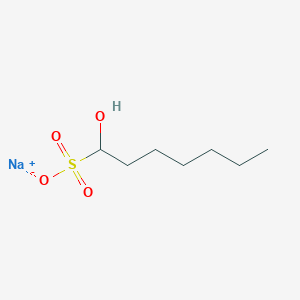

Heptanal sodium bisulfite is a useful research compound. Its molecular formula is C7H15NaO4S and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

Heptanal sodium bisulfite is primarily utilized in organic synthesis as a reagent for the purification of aldehydes. The reaction of bisulfite ions with aldehydes leads to the formation of bisulfite adducts, which can be exploited to separate aldehydes from mixtures.

Case Study: Aldehyde Purification

A study demonstrated a liquid-liquid extraction protocol that effectively removes aldehydes from mixtures using this compound. This method involves shaking the mixture with a water-miscible solvent to facilitate the reaction between the bisulfite ion and the aldehyde, followed by the extraction of uncharged organic components using an immiscible solvent. The results indicated high recovery rates for desired components while efficiently removing aldehyde contaminants .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying aldehydes. The formation of stable adducts allows for easier identification and measurement of aldehyde concentrations in various samples.

Data Table: Aldehyde Detection Using this compound

| Aldehyde Type | Detection Method | Recovery Rate (%) | Reference |

|---|---|---|---|

| Heptanal | Liquid-liquid extraction | 95 | |

| Octanal | Spectrophotometry | 90 | |

| Nonanal | Chromatography | 92 |

Food Processing

This compound is also employed in food processing as an antioxidant and preservative. It helps inhibit microbial spoilage and prevents oxidative discoloration in food products.

Applications in Food Preservation

- Antioxidant Properties : It acts as an antioxidant by inhibiting enzyme-catalyzed oxidative reactions, thus maintaining food quality.

- Preservative Use : Its application extends to sanitizing food containers and fermentation equipment, ensuring safety and extending shelf life.

Antifungal Applications

The compound has been noted for its antifungal properties, making it useful in agricultural settings and food preservation.

Case Study: Antifungal Efficacy

Research indicates that this compound exhibits broad-spectrum antifungal activity against various fungal pathogens. Its application in formulations has shown promising results in controlling fungal growth on crops and stored products .

化学反应分析

Formation of the Bisulfite Adduct

The primary reaction involves the nucleophilic addition of sodium bisulfite (HSO₃⁻) to heptanal’s carbonyl group, forming a water-soluble sulfonate adduct:

C H O heptanal +NaHSO →C H O SNa heptanal sodium bisulfite

Mechanism :

-

Nucleophilic attack : HSO₃⁻ attacks the electrophilic carbonyl carbon of heptanal.

-

Proton transfer : The tetrahedral intermediate stabilizes via proton loss, forming the sulfonate salt .

Key Conditions :

Reversibility and Regeneration of Heptanal

The adduct dissociates under acidic or basic conditions, regenerating heptanal:

C H O SNa+H or OH →C H O+NaHSO or Na SO

Experimental Data :

| Condition | Regeneration Efficiency | Source |

|---|---|---|

| Steam distillation | 99.6% recovery (butyraldehyde analog) | |

| 0.1 M HCl | >90% yield |

Kinetics and Thermodynamics

Studies on similar aldehydes (e.g., benzaldehyde) reveal:

Temperature Dependence :

| Temperature (°C) | Reaction Rate Constant (k, s⁻¹) |

|---|---|

| 20 | 0.43 |

| 60 | 1.25 × 10⁴ |

Purification of Aldehydes

-

Liquid-Liquid Extraction : this compound’s high polarity enables separation from non-polar impurities. A 30-second shaking protocol with water-miscible solvents (e.g., ethanol) achieves >95% aldehyde removal .

Analytical Chemistry

-

Quantitative Analysis : Used to isolate and quantify aldehydes in complex mixtures via gravimetry or titration .

Comparative Reactivity with Other Carbonyl Compounds

Bisulfite addition favors aldehydes over ketones and tolerates steric hindrance poorly:

| Compound | Reactivity with NaHSO₃ | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Heptanal (C₇H₁₄O) | High | 5–10 | 92–96 |

| Benzaldehyde | High | 3 | 99 |

| Cyclohexanone | Low | >60 | <10 |

Side Reactions and By-Products

属性

CAS 编号 |

13495-04-0 |

|---|---|

分子式 |

C7H15NaO4S |

分子量 |

218.25 g/mol |

IUPAC 名称 |

sodium;1-hydroxyheptane-1-sulfonate |

InChI |

InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7(8)12(9,10)11;/h7-8H,2-6H2,1H3,(H,9,10,11);/q;+1/p-1 |

InChI 键 |

QATUVRLKFKBGMW-UHFFFAOYSA-M |

SMILES |

CCCCCCC(O)S(=O)(=O)[O-].[Na+] |

手性 SMILES |

CCCCCCC(O)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCC(O)S(=O)(=O)[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。